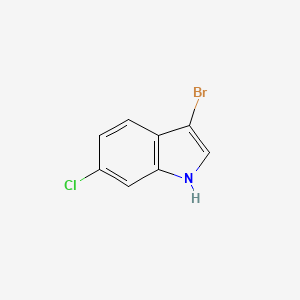

3-Bromo-6-chloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCALMJLRFNHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655632 | |

| Record name | 3-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094641-40-3 | |

| Record name | 3-Bromo-6-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Chloro 1h Indole and Analogues

Historical Context of Indole (B1671886) Synthesis and Foundational Principles

The journey into indole chemistry began in the 19th century with the study of the dye indigo. wikipedia.orgbhu.ac.in In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org One of the most enduring and fundamental methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from a substituted phenylhydrazine (B124118) and an aldehyde or ketone, to produce the indole nucleus. wikipedia.orgbyjus.com While immensely versatile for producing 2- and/or 3-substituted indoles, the direct synthesis of indole itself can be problematic but is achievable by reacting phenylhydrazine with pyruvic acid followed by decarboxylation. wikipedia.orguop.edu.pk

Over the years, numerous other named reactions have enriched the chemist's toolbox for indole synthesis, each with its own scope and limitations. The Leimgruber–Batcho synthesis, for instance, is highly regarded in the pharmaceutical industry for its efficiency and high yields in producing substituted indoles. wikipedia.org Other notable methods include the Madelung, Reissert, Bartoli, Nenitzescu, and Bischler syntheses, which have expanded the accessibility of diverse indole derivatives. bhu.ac.inchemicalbook.com

The foundational principle governing the reactivity of the indole ring is its π-excessive, or electron-rich, nature. bhu.ac.in This characteristic makes it highly susceptible to electrophilic substitution, which preferentially occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in This inherent reactivity is a double-edged sword; while it facilitates functionalization at C3, it also necessitates careful control to achieve substitution at other positions, particularly on the benzenoid ring.

Modern Regioselective Functionalization Approaches to Haloindoles

The synthesis of specifically substituted haloindoles like 3-bromo-6-chloro-1H-indole requires precise control over the position of halogenation. While direct electrophilic halogenation often favors the C3 position, achieving substitution at other sites, or introducing multiple different halogens regioselectively, demands more advanced strategies. researchgate.net Modern approaches have increasingly turned to transition metal-catalyzed reactions to overcome the inherent reactivity patterns of the indole nucleus. mdpi.com

Transition Metal-Catalyzed C–H Activation Strategies

Transition-metal-catalyzed C–H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. dntb.gov.uanih.gov This approach allows for the direct functionalization of otherwise inert C–H bonds, offering novel pathways for the synthesis of haloindoles with high regioselectivity. rsc.org

The indole scaffold presents multiple C–H bonds, making site selectivity a primary challenge. nih.gov The pyrrole ring (C2 and C3) is inherently more electron-rich and reactive than the benzenoid ring (C4, C5, C6, and C7). bhu.ac.in Consequently, early efforts in C–H functionalization focused on the C2 and C3 positions. rsc.org The C3 position is the most nucleophilic and typically the site of electrophilic attack. researchgate.net Functionalization at the C2 position can be achieved, often influenced by the directing group on the indole nitrogen or the specific catalytic system employed. acs.org

Accessing the benzenoid ring is considerably more challenging due to the lower reactivity of these C–H bonds. nih.gov However, significant progress has been made in developing methods for the selective functionalization of each position on the benzene (B151609) core. nih.govnih.gov The development of directing groups has been instrumental in achieving regioselectivity at the C4, C5, C6, and C7 positions. researchgate.netnih.gov For instance, the regioselective C4-arylation of indoles has been accomplished using a benzoyl directing group. acs.org Similarly, C7-arylation has been achieved through the use of a phosphinoyl-directing group. researchgate.net

Directing groups (DGs) have become a cornerstone of modern C–H activation strategies, enabling chemists to override the intrinsic reactivity of the indole nucleus and achieve functionalization at specific positions. nih.govchemrxiv.org A directing group is a functional group that is temporarily installed on the substrate to chelate to the metal catalyst, bringing it into close proximity to a specific C–H bond and facilitating its activation. nih.gov

By strategically placing a directing group on the indole nitrogen or at the C3 position, it is possible to direct functionalization to various positions on both the pyrrole and benzenoid rings. For example, an amide group at the C3 position can serve as a versatile directing group. chemrxiv.org The choice of directing group is crucial for achieving high regioselectivity. For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net The installation of an N-P(O)tBu2 group on the indole nitrogen has been shown to direct arylation to the C7 and C6 positions, depending on the metal catalyst used. nih.govresearchgate.net

The choice of the transition metal catalyst is paramount in determining the outcome and regioselectivity of C–H functionalization reactions.

Palladium (Pd): Palladium catalysts are widely used in C–H activation due to their high efficiency and functional group tolerance. acs.orgnih.gov Palladium(II) catalysts, in particular, are effective for the C–H arylation, alkenylation, and other functionalizations of indoles. acs.orgresearchgate.netnih.gov For example, Pd(OAc)2 is a common catalyst for directing C–H activation to the C7 position when used with a suitable directing group and ligand. researchgate.net Weak chelation-assisted, palladium-catalyzed C4-arylation of indoles has also been achieved. acs.org

Copper (Cu): Copper catalysts offer a more economical and less toxic alternative to palladium. rsc.orgresearchgate.net They have been successfully employed in a variety of C–H functionalization reactions of indoles. nih.govacs.org Copper(II) bromide (CuBr2), for instance, has been used to catalyze the direct C3 chalcogenylation of indoles. mdpi.com Copper-catalyzed reactions can also be used for the regioselective C5–H alkylation of indoles bearing a carbonyl functionality at the C3 position. nih.gov

Rhodium (Rh): Rhodium catalysts have shown unique reactivity and selectivity in C–H activation. researchgate.net Dimeric Rh(II) complexes can catalyze the regioselective C6 alkylation of N-H indoles. snnu.edu.cn Rhodium(III) catalysts have been utilized for C–H activation at the C4-position of indole, with the ability to switch between hydroarylation and oxidative Heck-type reactions depending on the additives used. researchgate.netrsc.org Furthermore, rhodium catalysis with a phosphine (B1218219) directing group on the indole nitrogen can achieve selective C7 arylation. nih.gov

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization |

| Pd(OAc)2 | Phosphinoyl | C7 | Arylation researchgate.net |

| Pd(II) | Benzoyl | C4 | Arylation acs.org |

| CuBr2 | None | C3 | Chalcogenylation mdpi.com |

| Cu(OAc)2·H2O/AgSbF6 | Carbonyl at C3 | C5 | Alkylation nih.gov |

| Rh(II) | N-H | C6 | Alkylation snnu.edu.cn |

| Rh(III) | COCF3 | C4 | Hydroarylation/Heck-type rsc.org |

| Rh(I) | N-PR2 | C7 | Arylation nih.gov |

Transition Metal-Free Approaches for Halogenation

While transition metal-catalyzed methods are powerful, the development of transition metal-free reactions is highly desirable due to concerns about cost, toxicity, and the need for removal of metal residues from final products, particularly in pharmaceutical applications. nih.govresearchgate.net

Several transition metal-free methods for the halogenation of indoles have been developed. A novel and efficient C–H bond halogenation of indole derivatives at the C3 position has been achieved using simple and readily available halide salts like tetrabutylammonium (B224687) bromide (TBAB) or potassium iodide (KI) as the halogen source. researchgate.net This protocol is notable for its mild conditions and high regioselectivity. researchgate.net

Furthermore, direct arylations of indoles at the C3 position with aryl halides have been accomplished without a transition metal catalyst, promoted by potassium tert-butoxide (KOtBu). nih.govnih.gov These reactions often proceed through radical or aryne intermediates. nih.govnih.gov The use of diaryliodonium salts also provides a pathway for the metal-free direct arylation of indoles. mdpi.com

Another green approach involves the use of oxone and a halide source for the halogenation of indoles. acs.org The protecting group on the indole nitrogen can influence the regioselectivity, with an electron-withdrawing group directing halogenation to the C2 position, while C3 halogenation can be achieved selectively regardless of the N-protecting group. acs.org For the specific synthesis of 3-bromoindoles, N-bromosuccinimide is a commonly used brominating agent in transition-metal-free protocols.

| Reagent System | Halogen Source | Position Halogenated | Key Features |

| Selectfluor/TBAB or KI | TBAB, KI | C3 | Mild conditions, high regioselectivity researchgate.net |

| KOtBu/Aryl Halide | Aryl Halide | C3 | Transition metal-free arylation nih.govnih.gov |

| Diaryliodonium Salts | - | C3 | Metal-free direct arylation mdpi.com |

| Oxone/Halide | Halide salt | C2 or C3 | Green, regioselectivity controlled by N-protecting group acs.org |

| N-bromosuccinimide | NBS | C3 | Common brominating agent |

Biocatalytic Halogenation Strategies

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering environmentally benign reaction conditions and high selectivity. The use of enzymes to catalyze the halogenation of indoles provides a green alternative to traditional chemical methods, which often require harsh reagents.

Enzymes, particularly haloperoxidases, have demonstrated significant potential in the selective halogenation of aromatic compounds. Vanadium-dependent haloperoxidases (VHPOs) are capable of producing 3-haloindoles through the decarboxylative halogenation of 3-carboxyindoles. chemrxiv.orgrsc.org This biocatalytic approach is applicable to chlorination, bromination, and iodination, offering excellent chemoselectivity and moderate to high yields. chemrxiv.orgrsc.org For instance, the vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) has been utilized for the decarboxylative bromination of N-acetylindole-3-carboxylic acid. chemrxiv.org

Flavin-dependent halogenases (FDHs), such as RebH and BrvH, are another important class of enzymes for indole halogenation. These enzymes typically halogenate the indole nucleus at specific positions. rsc.orgresearchgate.net RebH, a tryptophan 7-halogenase, has been engineered through directed evolution to alter its regioselectivity and expand its substrate scope beyond its natural substrate, tryptophan. rsc.org Variants of RebH have been developed that can halogenate a range of indole derivatives. rsc.orgresearchgate.net BrvH, another FDH, has shown high activity for the C3-bromination of free indole. rsc.org

The substrate scope and selectivity of enzymatic halogenation are key advantages of this methodology. Engineered RebH variants have been shown to chlorinate various substituted indoles at positions ortho, meta, and para to the indole nitrogen. rsc.org For example, a thermostable RebH variant, 3-LSR, has been used for the preparative-scale bromination of a panel of indole substrates with substituents on the benzenoid ring, consistently yielding 3-bromoindoles. frontiersin.orgnih.gov

The selectivity of these enzymatic reactions is often high, overriding the inherent electronic preferences of the substrate. For instance, while chemical halogenation of indole typically occurs at the electron-rich C3 position, engineered halogenases can direct halogenation to other positions on the benzene ring. rsc.org

Interactive Table: Substrate Scope of RebH Variant 3-LSR in the Bromination of Indoles. frontiersin.orgnih.gov

| Substrate (Indole Derivative) | Product (3-Bromoindole Derivative) | Conversion (%) |

| Indole | 3-Bromoindole | >99 |

| 5-Nitroindole | 3-Bromo-5-nitroindole | >99 |

| 5-Cyanoindole | 3-Bromo-5-cyanoindole | >99 |

| 5-Fluoroindole | 3-Bromo-5-fluoroindole | >99 |

| 6-Fluoroindole | 3-Bromo-6-fluoroindole | >99 |

| 7-Methylindole | 3-Bromo-7-methylindole | >99 |

| 4-Chloroindole | 3-Bromo-4-chloroindole | >99 |

Vanadium haloperoxidases also exhibit a broad substrate scope in the decarboxylative halogenation of N-acetylindole-3-carboxylic acids, tolerating methyl, fluoro, chloro, and bromo substituents at various positions on the indole ring with yields ranging from 35% to 93%. chemrxiv.org

Interactive Table: Substrate Scope of Vanadium Haloperoxidase in Decarboxylative Bromination. chemrxiv.org

| Substrate (N-acetyl-3-carboxyindole derivative) | Product (N-acetyl-3-bromoindole derivative) | Yield (%) |

| N-acetylindole-3-carboxylic acid | N-acetyl-3-bromoindole | 93 |

| 4-Methyl-N-acetylindole-3-carboxylic acid | 4-Methyl-N-acetyl-3-bromoindole | 71 |

| 5-Methyl-N-acetylindole-3-carboxylic acid | 5-Methyl-N-acetyl-3-bromoindole | 90 |

| 6-Methyl-N-acetylindole-3-carboxylic acid | 6-Methyl-N-acetyl-3-bromoindole | 92 |

| 5-Fluoro-N-acetylindole-3-carboxylic acid | 5-Fluoro-N-acetyl-3-bromoindole | 52 |

| 5-Chloro-N-acetylindole-3-carboxylic acid | 5-Chloro-N-acetyl-3-bromoindole | 45 |

Electrosynthesis and Green Chemistry Principles in Haloindole Production

Electrosynthesis has gained prominence as a sustainable and environmentally friendly method for organic synthesis, aligning with the principles of green chemistry. This approach uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. An electrochemically induced tandem reaction has been developed for the selective N1-alkylation and C3-halogenation of indoles. rsc.org This method can generate N-alkyl-3-halo-indoles in a simple undivided cell without the use of external oxidants, bases, or transition metals. rsc.org A key feature of this process is its excellent atom economy, as the alkyl halide serves as both the alkylating and halogenating agent. rsc.org

Cascade Oxidative Cyclization/Halogenation Protocols

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. The synthesis of 3-haloindoles can be achieved through a cascade oxidative cyclization/halogenation of 2-alkenylanilines. acs.org This method utilizes phenyliodine(III) diacetate (PIDA) as an oxidant and a lithium halide (LiBr or LiI) as the halogen source to afford the corresponding 3-bromo- (B131339) or 3-iodoindoles. acs.org The reaction proceeds under mild conditions and provides a metal-free approach to these valuable compounds. acs.org

Carbonylative Synthesis and Reductive Cyclization Routes

Palladium-catalyzed carbonylative and reductive cyclization reactions represent powerful strategies for the synthesis of the indole core structure, which can then be further functionalized. While direct carbonylative synthesis of this compound is less common, these methods are crucial for building the indole scaffold itself, which can then undergo subsequent halogenation. For example, 2-substituted indoles can be synthesized via a one-pot tandem reaction of 1-halo-2-nitrobenzene and terminal alkynes through a Sonogashira-type coupling followed by reductive cyclization using a palladium catalyst and zinc as a reductant.

Synthesis of N-Protected and Functionally Substituted this compound Derivatives

The synthesis of N-protected and functionally substituted derivatives of this compound is crucial for their use in further chemical transformations, such as cross-coupling reactions. The indole nitrogen is often protected to prevent side reactions and to modulate the reactivity of the indole ring. Common protecting groups include tert-butoxycarbonyl (Boc) and various alkyl or aryl groups. The synthesis of these derivatives often involves the initial preparation of the N-H indole followed by protection. For instance, 6-bromoindole (B116670) can be N-alkylated by treatment with sodium hydride followed by the addition of an alkyl halide. nih.gov

The bromo and chloro substituents on the indole ring serve as handles for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at specific positions, leading to a diverse array of complex indole derivatives.

Suzuki Coupling : This reaction couples the haloindole with an organoboron reagent to form a new carbon-carbon bond. It is widely used for the synthesis of biaryl compounds. wikipedia.orgnih.govharvard.eduorganic-chemistry.orglibretexts.org

Heck Reaction : This reaction involves the coupling of the haloindole with an alkene to form a substituted alkene. drugfuture.comwikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Sonogashira Coupling : This reaction couples the haloindole with a terminal alkyne to produce an alkynylated indole. acs.orgwikipedia.orglibretexts.orgorganic-chemistry.orgacs.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction is used to form a carbon-nitrogen bond by coupling the haloindole with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacs.orgchemrxiv.org

These cross-coupling reactions provide powerful tools for the elaboration of the this compound scaffold into more complex and potentially biologically active molecules.

Strategies for Specific Positional Halogenation (e.g., C2, C3, C4)

The regioselective halogenation of the indole nucleus is a fundamental challenge in synthetic organic chemistry, driven by the prevalence of halogenated indoles in natural products, pharmaceuticals, and as versatile synthetic intermediates. rsc.org The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Consequently, achieving selective halogenation at other positions, such as C2 and C4, requires specialized strategies that can override this natural reactivity. Methodologies often involve the use of directing groups, specific catalysts, or carefully chosen halogenating agents and reaction conditions to achieve the desired positional control.

C2 Halogenation

Direct halogenation at the C2 position of the indole ring is challenging due to the higher nucleophilicity of the C3 position. rsc.org However, several effective strategies have been developed to achieve C2 selectivity.

One prominent approach involves the installation of a directing group on the indole nitrogen. For instance, a removable pyrimidyl directing group can be used to mediate copper(II) chloride-based chlorination specifically at the C2 position. rsc.org This method provides excellent regioselectivity and tolerates a range of functional groups on the indole substrate. rsc.org

Another powerful strategy relies on modifying the electronic properties of the indole nitrogen. The presence of a strong electron-withdrawing group (EWG) on the nitrogen, such as a Boc group, can deactivate the C3 position towards electrophilic attack and facilitate halogenation at C2. acs.orgnih.govresearchgate.net A green and efficient protocol utilizing an oxone-halide system has been developed for the C2 chlorination and bromination of N-EWG indoles. organic-chemistry.orgacs.org This method generates reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents. acs.orgnih.govresearchgate.net Optimization studies have shown that acetonitrile (B52724) is an effective solvent for this transformation, yielding up to 92% for C2 halogenation. organic-chemistry.org

Early methods for synthesizing 2-haloindoles involved the lithiation at the C2 position followed by quenching with a halogenating agent, or the conversion of N-substituted oxindole derivatives using reagents like phosphoryl chloride. rsc.org More recent developments include a light-driven, metal-free protocol for the direct C2–H alkylation of indoles, which proceeds via the photochemical activity of halogen-bonded complexes. beilstein-journals.org

| Substrate (N-protection) | Halogenating System | Position | Yield (%) | Reference |

| N-pyrimidyl indole | CuCl₂ | C2 | Good | rsc.org |

| N-Boc-3-methylindole | Oxone-NaCl | C2 | 92% | organic-chemistry.org |

| N-Boc indole | Oxone-NaBr | C2 | 85% | acs.org |

| Indole | Lithiation then Halogenation | C2 | - | rsc.org |

| Oxindole derivative | POCl₃ | C2 | - | rsc.org |

C3 Halogenation

Given the electron-rich nature of the indole scaffold, electrophilic halogenation typically occurs preferentially at the C3 position. A variety of reagents and conditions have been established to efficiently produce 3-haloindoles.

The most common and straightforward method for C3-bromination is the use of N-bromosuccinimide (NBS). orgsyn.org For example, 1-(tert-butyldimethylsilyl)indole can be effectively brominated at the C3 position using NBS at low temperatures. orgsyn.org Similarly, unprotected indole can undergo bromination with NBS to yield the 3-bromoindole.

The oxone-halide system, also effective for C2 halogenation under different conditions, can be tuned for selective C3 halogenation. acs.orgnih.gov This selectivity is achieved without dependence on the electronic nature of the protecting group on the indole nitrogen, making it a versatile method for a wide range of indole substrates. acs.orgnih.govresearchgate.net

Enzymatic halogenation has also emerged as a green alternative for regioselective C-H functionalization. Flavin-dependent halogenase (FDH) enzymes, such as BrvH and the RebH variant 3-LSR, have demonstrated high selectivity for C3 bromination and chlorination of free indole and its derivatives. frontiersin.orgresearchgate.net These biocatalytic methods operate under mild conditions and use benign halide salts as the halogen source. researchgate.net

| Substrate | Halogenating System | Position | Yield (%) | Reference |

| 1-(tert-butyldimethylsilyl)indole | N-Bromosuccinimide (NBS) | C3 | 84% | orgsyn.org |

| Indole | N-Bromosuccinimide (NBS) | C3 | - | |

| Indole (various N-protection) | Oxone-Halide | C3 | Good | acs.orgnih.gov |

| Indole | RebH variant 3-LSR, NaBr | C3 | High | frontiersin.org |

| 2-Trifluoromethylindole | N-Chlorosuccinimide (NCS) | C3 | 98% | mdpi.com |

| 2-Trifluoromethylindole | N-Bromosuccinimide (NBS) | C3 | 97% | mdpi.com |

C4 Halogenation

Functionalization at the C4 position of the indole ring is notoriously difficult due to its electronically disfavored nature for electrophilic attack and its sterically hindered location. rsc.org Consequently, C4-selective halogenation methods are less common and often rely on advanced transition metal-catalyzed C–H activation strategies. rsc.orgsemanticscholar.org

These methods typically employ a directing group, often placed at the C3 or N1 position, to guide a metal catalyst to the C4-H bond. For instance, weakly coordinating groups like ketones and amides at the C3 position have proven successful in directing palladium-catalyzed C4-H functionalization. rsc.org A transient directing group strategy has also been developed for the site-selective direct C4–H halogenation of indoles. acs.org

Rhodium(III) catalysis has also been employed for the regioselective C4-alkylation of indoles, showcasing the utility of this position for building molecular complexity. nih.gov While direct C4-halogenation methods are still evolving, the progress in C4 C-H functionalization provides a strong foundation for the future development of selective halogenation protocols at this challenging position. rsc.orgsemanticscholar.org The installation of a chloride at the C2 position has been shown to alter the inherent reactivity of the indole, favoring cyclization at the C4-position, which suggests that electronic modifications can play a key role in directing reactivity to the benzene portion of the heterocycle. nih.gov

| Strategy | Catalyst/Reagent | Position | Remarks | Reference |

| C-H Activation | Palladium (Pd) | C4 | Requires a directing group at C3 | rsc.org |

| Transient Directing Group | Palladium (Pd) | C4 | Enables direct halogenation | acs.org |

| C-H Activation | Rhodium (Rh) | C4 | Primarily demonstrated for alkylation/arylation | rsc.orgnih.gov |

Reactivity and Advanced Derivatization Chemistry of 3 Bromo 6 Chloro 1h Indole

Mechanistic Studies of Halogen Atom Reactivity and Lability

The presence of two different halogen atoms on the indole (B1671886) core at positions 3 and 6 introduces a significant degree of complexity and opportunity in its chemical transformations. The bromine atom at the C3 position, part of the electron-rich pyrrole (B145914) ring, and the chlorine atom at the C6 position on the benzene (B151609) ring exhibit differential reactivity, which can be exploited for selective functionalization.

Direct nucleophilic aromatic substitution (SNAr) on the benzene ring of 3-Bromo-6-chloro-1H-indole is generally challenging due to the electron-rich nature of the indole system. However, the C2 position of the indole nucleus can be susceptible to nucleophilic attack, particularly when the ring is activated. For instance, studies on related 1-methoxy-6-nitroindole-3-carbaldehyde systems have shown that various nucleophiles can regioselectively attack the C2 position, displacing a methoxy (B1213986) group. nii.ac.jp While not a direct substitution of a halogen, this demonstrates the potential for nucleophilic additions to the pyrrole ring of the indole.

The lability of the C3-Br bond is more pronounced in transition-metal-catalyzed processes than in direct nucleophilic substitution. For the C6-Cl bond, nucleophilic substitution would likely require harsh conditions or activation by strongly electron-withdrawing groups, which are not present in the parent molecule.

The halogen substituents play a crucial role in directing further chemical modifications on the indole nucleus. Both bromine and chlorine are deactivating, electron-withdrawing groups via induction, yet they act as ortho-, para-directors in electrophilic aromatic substitution reactions due to resonance effects.

Metal-Directed Functionalization: In the context of C-H activation or metal-catalyzed reactions, the halogens can serve as directing groups or be selectively replaced. nih.govgu.se The inherent reactivity difference between C-Br and C-Cl bonds is the most significant factor, allowing the C3 position to be functionalized selectively while the C6-Cl bond remains intact for subsequent transformations.

Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing halogenated aromatic and heteroaromatic compounds. wikipedia.orgnih.gov For this compound, the differential reactivity of the C-Br and C-Cl bonds is a key feature for selective synthesis. The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf >> Cl, meaning the C-Br bond at the C3 position is significantly more reactive than the C-Cl bond at the C6 position. wikipedia.orgmdpi.com

The selective functionalization of the C3 position can be readily achieved via various palladium-catalyzed cross-coupling reactions, leaving the C6-chloro substituent available for a subsequent, different coupling reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is widely used to introduce alkynyl moieties into organic molecules. researchgate.netmdpi.com The reaction of this compound with a terminal alkyne would be expected to proceed selectively at the C3 position under standard Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uklibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org

Suzuki-Miyaura Coupling: This versatile reaction couples an aryl halide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl compound. mdpi.comrsc.org The C3-bromo position can be selectively coupled with various aryl or vinyl boronic acids. acs.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling an aryl halide with an amine. Selective amination at the C3 position of this compound is feasible.

The table below summarizes typical conditions for these selective cross-coupling reactions at the C3-Br position.

| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Typical Ligand | Typical Base | Co-Catalyst | Ref. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃ | Et₃N or Piperidine | CuI | soton.ac.ukacs.org |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, PCy₃, or SPhos | K₂CO₃, Na₂CO₃, or K₃PO₄ | None | mdpi.comrsc.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOt-Bu or K₂CO₃ | None | mdpi.com |

This table presents generalized conditions based on reactions with aryl bromides. Specific conditions may vary.

While direct SNAr is less common, the C3-bromo position can be substituted by certain nucleophiles under transition-metal catalysis. For example, palladium- or copper-catalyzed reactions can facilitate the coupling of thiols (thiolation) or cyanide sources (cyanation) at the C3 position. These reactions expand the range of functional groups that can be introduced, providing access to sulfur-containing analogues or important nitrile intermediates, which can be further hydrolyzed to carboxylic acids or reduced to amines. Research on related nitro-indoles has shown that sulfur-centered nucleophiles like sodium thiomethoxide (NaSMe) can effectively participate in substitution reactions on the indole core. nii.ac.jp

Further Functionalization of the Indole Nucleus

Beyond the substitution of its halogen atoms, the this compound scaffold can undergo further functionalization at several other positions.

N-Functionalization: The indole nitrogen (N-H) is nucleophilic and can be readily alkylated, arylated, or acylated using a suitable base (like NaH) and an electrophile (e.g., alkyl halides, aryl halides, or acyl chlorides). nih.gov This modification is often used to protect the indole nitrogen or to introduce functionalities that modulate the molecule's biological or physical properties. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without pre-installed functional groups. umich.eduresearchgate.net For this compound, the C2, C4, C5, and C7 positions are potential sites for such reactions. nih.gov Palladium-catalyzed direct arylation, for example, could potentially be directed to the C2 or C7 positions, although this can be challenging and often requires specific directing groups. nih.gov The presence of the C6-chloro substituent has been noted in some systems to have a negative effect on the reactivity of certain C-H functionalization reactions at the C4 position. nih.gov

Electrophilic Substitution: As mentioned, electrophilic substitution (e.g., Friedel-Crafts acylation, nitration) would likely occur at the C5 or C7 positions, directed by the C6-chloro group, assuming the C3 position is blocked. nih.govgoogle.com The outcome would depend on the specific electrophile and reaction conditions.

The regioselectivity of these functionalizations is summarized in the table below.

| Reaction Type | Position | Description | Ref. |

| N-Alkylation/Arylation | N1 | Reaction of the indole N-H with an electrophile. | nih.gov |

| C-H Activation/Arylation | C2, C4, C7 | Direct coupling of a C-H bond with a reaction partner, typically catalyzed by a transition metal. | nih.govresearchgate.net |

| Electrophilic Substitution | C5, C7 | Introduction of an electrophile, directed by the C6-chloro substituent. | nih.govnih.gov |

Selective C-H Functionalization Post-Halogenation

The indole ring possesses several C-H bonds that can be selectively functionalized to introduce new chemical entities and modulate the molecule's properties. In the case of this compound, the C-H bonds at the C2, C4, C5, and C7 positions are potential sites for such modifications. The existing bromo and chloro substituents significantly influence the electronic properties of the indole ring, generally rendering it more electron-deficient and thus less reactive towards electrophilic substitution. However, modern transition-metal-catalyzed C-H activation strategies offer powerful tools to achieve site-selective functionalization.

The selective functionalization of a specific C-H bond in the presence of others is a considerable challenge. The outcome of such reactions is often dictated by the choice of catalyst, directing group, and reaction conditions. For instance, in related haloindoles, the presence of a chloro substituent at the C6 position has been observed to have a deactivating effect on certain C-H activation reactions, leading to lower yields. nih.gov

Directing Group Strategies:

To achieve high regioselectivity, a directing group is often temporarily installed at the N-1 position. This group can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and direct the C-H activation to a specific ortho-position. For the this compound scaffold, a directing group at N-1 could facilitate functionalization at the C2 or C7 positions. The choice of directing group is crucial and can be tailored to favor one position over the other.

Potential C-H Functionalization Reactions:

Arylation: Palladium-catalyzed direct arylation can be employed to introduce aryl groups at various positions, which is a key transformation in the synthesis of many biologically active compounds.

Alkylation and Alkenylation: Introduction of alkyl and alkenyl chains can be achieved through various cross-coupling methodologies, expanding the structural diversity of the scaffold.

Acylation: The introduction of an acyl group can serve as a handle for further synthetic manipulations or as a key pharmacophoric element.

Below is an illustrative table of potential selective C-H functionalization reactions on a protected this compound scaffold, based on general methodologies for indole functionalization.

| Position | Reaction Type | Catalyst/Reagents | Potential Product | Reference Methodology |

| C2 | Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Ar-Br | 2-Aryl-3-bromo-6-chloro-1H-indole derivative | General Pd-catalyzed C-H arylation |

| C4 | Alkenylation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Alkene | 4-Alkenyl-3-bromo-6-chloro-1H-indole derivative | Ruthenium-catalyzed C-H alkenylation |

| C7 | Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 7-Boryl-3-bromo-6-chloro-1H-indole derivative | Iridium-catalyzed C-H borylation |

Note: The specific conditions and yields for this compound would require experimental validation.

N-1 Functionalization and its Impact on Reactivity and Biological Activity

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization. The introduction of substituents at this position can significantly alter the steric and electronic properties of the entire molecule, thereby influencing its reactivity in subsequent chemical transformations and modulating its biological activity.

Impact on Reactivity:

N-1 functionalization, particularly with bulky protecting groups, can play a crucial role in directing the regioselectivity of subsequent C-H functionalization reactions, as discussed in the previous section. Furthermore, the nature of the N-1 substituent can influence the reactivity of the existing halogen atoms in cross-coupling reactions. Electron-withdrawing groups at N-1 can further decrease the electron density of the indole ring, potentially affecting the oxidative addition step in palladium-catalyzed reactions. Conversely, electron-donating groups may enhance reactivity.

Impact on Biological Activity:

The N-1 position of the indole scaffold is often a key interaction point with biological targets. Modification at this site can lead to significant changes in a compound's pharmacological profile. The introduction of various functionalities, such as alkyl chains, aryl groups, or more complex heterocyclic moieties, can impact factors like binding affinity, selectivity, and pharmacokinetic properties. The indole nucleus is a common feature in a vast number of biologically active compounds, and N-substitution is a widely used strategy in drug discovery to optimize activity. chula.ac.thnih.govnih.govmdpi.comnih.gov

The table below illustrates the potential impact of different N-1 substituents on the biological activity of the this compound scaffold, based on general principles of medicinal chemistry.

| N-1 Substituent | Potential Impact on Biological Activity | Rationale |

| Small alkyl chains (e.g., methyl, ethyl) | Increased lipophilicity, potential for enhanced cell permeability. | Modification of physicochemical properties. |

| Benzyl group | Introduction of an aromatic ring for potential π-stacking interactions. | Exploration of additional binding pockets in target proteins. |

| Carboxylic acid esters | Can act as a prodrug, improving bioavailability. | In vivo hydrolysis to the active carboxylic acid. |

| Heterocyclic moieties | Introduction of specific pharmacophoric features (e.g., hydrogen bond donors/acceptors). | Tailoring interactions with specific biological targets. |

Rational Design Principles for Diversely Functionalized this compound Scaffolds

The rational design of libraries of compounds based on the this compound scaffold involves a strategic combination of the derivatization techniques discussed above. The goal is to systematically explore the chemical space around the core structure to identify compounds with desired properties, such as enhanced biological activity or improved material characteristics.

Key Design Principles:

Leveraging Halogen Reactivity: The bromine atom at C3 is generally more reactive than the chlorine atom at C6 in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgwikipedia.orgdrugfuture.comnih.govorganic-chemistry.orgharvard.edulibretexts.org This differential reactivity can be exploited for the selective, stepwise introduction of different substituents at these two positions. For example, a Suzuki coupling could be performed under conditions that favor reaction at the C-Br bond, followed by a second coupling under more forcing conditions to react at the C-Cl bond.

Scaffold Hopping and Bioisosteric Replacement: The indole core itself can be considered a privileged scaffold in medicinal chemistry. Rational design can involve replacing parts of the introduced substituents with bioisosteres to fine-tune the compound's properties.

Integration of Functionalization Strategies: A powerful approach is to combine N-1 functionalization with subsequent C-H activation and/or cross-coupling reactions. For instance, an N-1 directing group can be used to achieve a specific C-H functionalization, and then this directing group can be removed or modified. Subsequently, the halogen atoms can be used as handles for further diversification.

The following table outlines a rational design strategy for creating a library of diverse this compound derivatives.

| Design Step | Strategy | Example Reaction | Expected Outcome |

| Step 1: N-1 Functionalization | Introduce a variety of substituents at the N-1 position. | Alkylation with different alkyl halides. | A series of N-1 substituted 3-bromo-6-chloro-indoles. |

| Step 2: Selective C3 Derivatization | Exploit the higher reactivity of the C-Br bond. | Suzuki-Miyaura coupling with an arylboronic acid. | N-1 substituted 6-chloro-3-aryl-1H-indoles. |

| Step 3: C6 Derivatization | Functionalize the remaining C-Cl bond. | Heck reaction with an alkene. | N-1 substituted 3-aryl-6-alkenyl-1H-indoles. |

| Step 4: C-H Functionalization | Introduce further diversity at a specific C-H position. | Directed C-H arylation at C2 or C7. | Highly functionalized, complex indole scaffolds. |

By systematically applying these design principles, a rich chemical library can be generated from the this compound scaffold, enabling the exploration of its potential in various scientific and technological fields.

Pharmacological and Biological Research Perspectives on 3 Bromo 6 Chloro 1h Indole and Analogues

Diverse Therapeutic Explorations of 3-Bromo-6-chloro-1H-indole Derivatives

Anticancer and Antiproliferative Potentials

The indole (B1671886) scaffold is a foundational structure in the development of novel anticancer agents due to its prevalence in bioactive molecules and its structural versatility. mdpi.comnih.gov Halogenation of the indole ring, particularly with chloro and bromo groups, has been shown to significantly enhance anticancer activity. mdpi.com These compounds exert their effects by targeting various key biological pathways and molecules involved in cancer cell proliferation and survival, including tubulin, protein kinases, and histone deacetylases (HDAC). mdpi.com

Marine environments have yielded potent halogenated indole alkaloids with significant antiproliferative properties. One such example is 3,10-dibromofascaplysin, derived from the marine sponge Fascaplysinopsis reticulata, which demonstrates anticancer activity against several myeloid leukemia cell lines with IC₅₀ values in the nanomolar range. mdpi.com Its mechanism involves the induction of apoptosis by modulating the expression of genes related to cell survival and cell cycle control. mdpi.com

Synthetic analogues have also shown considerable promise. For instance, the compound 3-bromo-1-ethyl-1H-indole (BEI) has demonstrated substantial and selective cytotoxicity against various cancer cell lines. nih.gov In other studies, novel 3-substituted oxindole (B195798) derivatives were synthesized and evaluated for their antiproliferative effects. Among them, compounds featuring chloro and bromo substitutions exhibited remarkable activity, particularly against leukemia and breast cancer cell lines. nih.gov Interestingly, in a series of β-lactam analogues, the introduction of a 3-bromo substituent led to a significant decrease in antiproliferative effect compared to the corresponding 3-chloro compound, highlighting the nuanced role of halogen placement and identity in determining biological activity. mdpi.com

The antiproliferative activity of various indole derivatives is summarized in the table below.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Measurement | Potency (IC₅₀/GI₅₀) |

| 3,10-dibromofascaplysin mdpi.com | Myeloid Leukemia (K562, THP-1, MV4-11, U937) | IC₅₀ | 233.8 - 329.6 nM |

| 3-substituted oxindole (6f) nih.gov | Leukemia (MOLT-4) | GI% | 91.46% |

| 3-substituted oxindole (6g) nih.gov | Breast (MCF-7) | GI% | 71.12% |

| 5-chloro-indole-2-carboxylate (3e) mdpi.com | Melanoma (LOX-IMVI) | IC₅₀ | 0.96 µM |

| Chalcone-indole derivative (12) nih.gov | Various | IC₅₀ | 0.22 - 1.80 µmol/L |

Antiviral and Anti-HIV Applications

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant antiviral properties. researchgate.netfrontiersin.org Several marketed antiviral drugs, such as Arbidol (an inhibitor of virus entry and membrane fusion) and Delavirdine (a non-nucleoside reverse transcriptase inhibitor), contain the indole moiety, underscoring its importance in this therapeutic area. nih.gov Research into indole derivatives has yielded compounds active against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses. frontiersin.orgnih.gov

In the context of anti-HIV research, various indole derivatives have been identified as potent inhibitors. For example, a 5,6-dihydroxyindole carboxamide derivative has demonstrated strong anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.org The structural versatility of the indole ring allows for the synthesis of analogues that can inhibit different stages of the viral life cycle, including viral entry and the activity of viral enzymes like reverse transcriptase. nih.gov

Recent studies have also highlighted the potential of halogenated indoles against emerging viral threats. A specific bromo-substituted indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and demonstrated a high selectivity index. nih.gov Furthermore, a series of indolyl-twistenediones, including derivatives with ortho-bromo and para-bromo substitutions, showed selective antiviral efficacy against members of the Coronaviridae family. rsc.org

The table below presents the antiviral activity of selected indole analogues.

| Compound/Derivative | Virus Target | Activity Measurement | Potency (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) |

| 5,6-dihydroxyindole carboxamide frontiersin.org | HIV-1 Integrase | IC₅₀ | 1.4 µM | Not Reported |

| 6-bromo-5-methoxy-indole derivative nih.gov | SARS-CoV-2 | IC₅₀ | 1.06 µg/mL | 83.32 µg/mL |

| Tetrahydroindole derivative (3) nih.gov | HCV (gt 2a) | EC₅₀ | 2.6 µM | >100 µM |

| Indole-3yl piperazine analogue (43) nih.gov | HIV-1 | EC₅₀ | 4.0 nM | 200 µM |

Anti-inflammatory and Immunomodulatory Effects

Indole and its derivatives, including halogenated analogues, play a significant role in modulating inflammatory and immune responses. A primary mechanism for these effects is through the activation of specific cellular receptors, namely the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.gov These receptors are ligand-activated transcription factors that regulate the expression of genes involved in inflammation and immunity. otago.ac.nzresearchgate.net

Activation of AhR and PXR by indole compounds can lead to a potent anti-inflammatory response. nih.gov For instance, studies have shown that indole can reduce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) and the expression of nuclear factor κB (NF-κB), a key regulator of inflammation. nih.gov Simultaneously, indole can induce the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govemory.edu This immunomodulatory effect is crucial for maintaining homeostasis, particularly in the gut, where indole derivatives produced by commensal microbiota help to preserve the integrity of the intestinal barrier. emory.edu

The interaction of indole derivatives with AhR can also influence immune cell differentiation and function. Research has demonstrated that indole-3-aldehyde, an indole derivative, can restore the number of mucus-producing goblet cells in the intestine of aged mice in an AhR-dependent manner, an effect mediated by an increase in IL-10. emory.edu While the predominant effect observed is anti-inflammatory, some contexts suggest indole metabolites can also induce pro-inflammatory cytokines (IL-1β, IL-6, IL-8), indicating a complex and context-dependent immunomodulatory role. broadinstitute.org

Other Pharmacological Activities (e.g., Antidiabetic, Antimalarial, Enzyme Inhibition)

Beyond their anticancer, antiviral, and anti-inflammatory properties, indole derivatives exhibit a wide range of other pharmacological activities, with enzyme inhibition being a particularly prominent area of research. frontiersin.orgnih.gov Halogenated indoles have been developed as potent and selective inhibitors for various key enzymes implicated in human disease.

A significant target is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes. nih.gov The compound (2'Z,3'E)-6-bromo-indirubin-3'-oxime (BIO) is a potent, selective, and ATP-competitive inhibitor of GSK-3β. medchemexpress.com This bromo-indole derivative has been extensively used as a pharmacological tool to study the roles of GSK-3β, revealing its involvement in processes such as drug resistance in cancer cells. nih.gov

Another class of enzymes targeted by indole-based inhibitors is bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov This enzyme is crucial for producing hydrogen sulfide (H₂S) in pathogenic bacteria, which contributes to antibiotic resistance. Selective inhibitors of bCSE based on a 6-bromoindole (B116670) core have been developed. By suppressing bCSE activity, these compounds can enhance the sensitivity of bacteria to conventional antibiotics, offering a strategy to combat bacterial resistance. nih.gov

The table below details specific indole-based enzyme inhibitors.

| Inhibitor | Enzyme Target | Inhibition Measurement (IC₅₀) | Notes |

| 6-Bromoindirubin-3'-oxime (BIO) medchemexpress.com | GSK-3α/β | 5 nM | Potent, selective, and ATP-competitive inhibitor. |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) nih.gov | Bacterial Cystathionine γ-Lyase (bCSE) | Not Reported | Developed as an antibiotic potentiator. |

| 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) nih.gov | Bacterial Cystathionine γ-Lyase (bCSE) | Not Reported | Developed as an antibiotic potentiator. |

Molecular Mechanisms of Action and Target Engagement

The diverse biological activities of this compound and its analogues stem from their ability to interact with specific molecular targets, including cellular receptors and enzymes. The mechanisms underlying these interactions often involve precise molecular recognition events, such as the formation of halogen bonds, which dictate the potency and selectivity of these compounds.

Ligand-Receptor and Protein-Ligand Interaction Studies

A key molecular target for halogenated indoles is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates cellular responses to various environmental and endogenous molecules. otago.ac.nzresearchgate.net Studies on marine-derived halogenated indoles have characterized them as persistent AhR agonists. otago.ac.nz Upon binding, these ligands activate AhR signaling, leading to downstream effects such as the induction of cytochrome P450 enzymes like CYP1A1. otago.ac.nzresearchgate.net This interaction is fundamental to the immunomodulatory and anti-inflammatory effects of many indole derivatives. nih.gov

Enzyme Inhibition Modalities

Indole analogues inhibit enzyme function through various modalities, with ATP-competitive inhibition and disruption of protein-protein interactions being common mechanisms.

For protein kinases like GSK-3β, halogenated indirubins such as 6-Bromoindirubin-3'-oxime (BIO) act as ATP-competitive inhibitors. medchemexpress.com This means they bind to the ATP-binding pocket of the enzyme, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the kinase from transferring a phosphate group to its target proteins, thereby blocking its signaling function. medchemexpress.com

Another well-established mechanism for indole derivatives is the inhibition of tubulin polymerization. mdpi.com This is the mode of action for potent anticancer agents like the vinca alkaloids. mdpi.com These compounds bind to tubulin subunits, preventing their assembly into microtubules. Since microtubules are essential components of the mitotic spindle required for cell division, their disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cancer cells. mdpi.commdpi.com Some synthetic 3-substituted indole derivatives have been shown to exert their antiproliferative effects through competitive inhibition at the colchicine-binding site on β-tubulin. nih.gov

Disruption of Specific Biological Pathways

While research specifically detailing the complete biological pathway disruption by this compound is still emerging, the broader class of halogenated indole alkaloids, to which it belongs, offers significant insights into its potential mechanisms of action. Studies on analogous compounds have revealed a marked capacity to interfere with crucial cellular signaling cascades, particularly those regulated by protein kinases.

Protein kinases are key regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis. acs.org The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. acs.org Halogenated indoles, such as the meridianins, which are brominated marine alkaloids, have demonstrated inhibitory activity against a range of protein kinases. researchgate.net This suggests that this compound may exert its biological effects through the modulation of one or more kinase-mediated signaling pathways.

Furthermore, various indole derivatives have been investigated as inhibitors of specific cancer-related pathways. For example, certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the EGFRT790M/BRAFV600E pathways, which are critical in several malignancies. mdpi.com Another study highlighted a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B (Akt), a central node in cell survival signaling. nih.gov Given the structural similarities, it is plausible that this compound could engage with similar targets. The presence of both bromine and chlorine atoms on the indole ring may influence its binding affinity and selectivity for specific kinase domains.

Table 1: Examples of Halogenated Indole Analogues and their Biological Pathway Interactions

| Compound/Class | Biological Target/Pathway | Observed Effect |

|---|---|---|

| Meridianins (Brominated Indoles) | Protein Kinases | Inhibition of various protein kinases. researchgate.net |

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E Pathways | Potent inhibition of mutant EGFR/BRAF pathways. mdpi.com |

| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Protein Kinase B (Akt) | Inhibition of Akt1 activity and phosphorylation. nih.gov |

| Benzo[e]pyridoindoles | Aurora Kinases | Potent in vitro inhibition of Aurora kinases A, B, and C. nih.gov |

Exploration of Natural Product Analogues and Biosynthetic Insights (e.g., Marine Halogenated Indole Alkaloids)

The vast chemical diversity of marine natural products provides a rich source for the discovery of novel bioactive compounds. Halogenated indole alkaloids, including this compound, are frequently isolated from marine invertebrates and represent promising leads for drug discovery. nih.gov The unique halogenation patterns observed in these molecules are a result of specialized biosynthetic pathways, which are of significant scientific interest.

The biosynthesis of halogenated indoles in marine organisms is primarily catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). nih.govnih.gov These enzymes facilitate the regioselective halogenation of aromatic compounds, such as the indole ring of tryptophan. nih.gov The process of biohalogenation is an environmentally friendly alternative to traditional chemical halogenation methods, which often require harsh reagents. nih.gov

The mechanism of FDHs involves the generation of a highly reactive hypohalous acid species (HOX, where X = Cl, Br, or I) from a halide ion (X-) and molecular oxygen, with FADH2 acting as a cofactor. nih.gov The enzyme's active site then directs the electrophilic halogenation of the substrate at a specific position. nih.gov The regioselectivity of these enzymes is a key area of research, as it could be harnessed for the targeted synthesis of novel halogenated compounds. nih.gov

While the specific enzymatic machinery for the synthesis of this compound has not been fully elucidated, it is likely to involve a series of enzymatic steps, including the action of one or more halogenases capable of incorporating both bromine and chlorine onto the indole scaffold. The study of these biosynthetic pathways not only provides fundamental knowledge about the metabolic capabilities of marine organisms but also opens up possibilities for the biocatalytic production of new and potent pharmaceutical agents. escholarship.orgnih.gov

Table 2: Key Enzymes in the Biosynthesis of Halogenated Indoles

| Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|

| Flavin-dependent halogenases (FDHs) | Regioselective halogenation of aromatic rings. nih.gov | Tryptophan | Halogenated Tryptophan |

| Tryptophan 7-halogenase (e.g., PrnA) | Specifically chlorinates the 7-position of the indole ring of tryptophan. nih.gov | Tryptophan | 7-Chlorotryptophan |

| Tryptophan 5-halogenase (e.g., PyrH) | Specifically chlorinates the 5-position of the indole ring of tryptophan. nih.gov | Tryptophan | 5-Chlorotryptophan |

Computational and Theoretical Chemistry Insights for 3 Bromo 6 Chloro 1h Indole

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. rsc.org DFT calculations allow for the determination of molecular geometries and the distribution of electrons, which in turn governs the molecule's chemical behavior. rsc.orgresearchgate.net For substituted indoles, DFT has been successfully used to determine redox potentials and understand the electronic effects of various substituents. rsc.orgrsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Table 1: Representative Frontier Orbital Energies and Properties for Halogenated Heterocycles Calculated via DFT

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Indole (B1671886) Core | ~ -5.1 to -5.8 | ~ -0.9 to -2.5 | ~ 2.6 to 4.9 | Baseline reactivity |

| Halogen Substitution | Tends to decrease | Tends to decrease | Varies with position/type | Increased electrophilicity, altered stability |

| Electron-Withdrawing Groups | Lowered (more stable) | Lowered (more electrophilic) | Generally decreases | Higher reactivity toward nucleophiles |

Note: The values presented are representative ranges based on published data for various substituted indoles and related heterocycles and are intended for illustrative purposes. Actual values for 3-Bromo-6-chloro-1H-indole would require specific calculation.

The HOMO-LUMO energy gap is a direct indicator of a molecule's stability and reactivity. researchgate.net A large gap correlates with high stability, whereas a smaller gap points to higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com For indole derivatives, electrophilic substitution is a common reaction, and its regioselectivity can be rationalized by the electron density of the HOMO. wuxibiology.com

In this compound, the electron-withdrawing nature of the halogen substituents is expected to make the indole ring electron-deficient compared to the parent indole. This increased electrophilicity enhances its susceptibility to nucleophilic attack. DFT calculations can map the electron density and electrostatic potential, visually identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting the most probable sites for chemical reactions. science.gov

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed between different parts of a molecule upon electronic excitation. rsc.org This process is crucial in molecules designed as chromophores or for applications in electronics. In donor-acceptor systems, an electron-donating group is linked to an electron-accepting group. researchgate.net

For this compound, the indole nucleus can act as an electron donor, while the halogen atoms act as electron-withdrawing groups. DFT and time-dependent DFT (TD-DFT) calculations can model this behavior by calculating the electronic transitions between molecular orbitals. researchgate.net Analysis of the orbitals involved in these transitions can confirm the charge-transfer character. rsc.orgresearchgate.net The presence of strong ICT is often associated with significant quinoidal character in the molecular structure and can be influenced by the planarity between donor and acceptor moieties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Intermolecular Affinity

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

For this compound, MD simulations can be used to understand its conformational stability. While the indole ring system is rigid, the simulations can explore the dynamics of its interactions with surrounding molecules. When studying a ligand-protein complex, MD simulations are essential for assessing the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net The simulation can show whether the ligand remains stably bound in the active site or if it undergoes conformational changes or even dissociates. researchgate.net The intermolecular affinity can be further quantified by calculating the binding free energy over the course of the simulation, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. ajchem-a.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the mechanism of action of a potential drug molecule. ajchem-a.comfrontiersin.org

In a docking study involving this compound, the compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity, often reported in kcal/mol. ajchem-a.com The results would reveal the most likely binding pose and identify key intermolecular interactions, such as:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site. nih.govmdpi.com

Hydrophobic Interactions: The aromatic ring system can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues. nih.gov

Molecular docking studies on related indole derivatives have successfully predicted their binding modes and rationalized their biological activities. ajchem-a.comfrontiersin.org For example, docking studies of indole-based compounds into enzyme active sites like cyclooxygenase-2 (COX-2) or leishmanial enzymes have provided insights into their inhibitory mechanisms. nih.govajchem-a.com

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Molecular Feature of Ligand | Potential Protein Partner (Amino Acid Residue) |

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine (side-chain oxygen) |

| Halogen Bond | C3-Br, C6-Cl | Main-chain carbonyl oxygen, Asp, Glu, Ser |

| π-π Stacking | Indole aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (van der Waals) | Entire molecule | Alanine, Valine, Leucine, Isoleucine |

In Silico Structure-Activity Relationship (SAR) Prediction and Optimization

In silico Structure-Activity Relationship (SAR) studies aim to build computational models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

A common technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR). researchgate.net In a 3D-QSAR study, a series of related compounds with known activities (the training set) are spatially aligned. Then, computational probes are used to calculate the steric and electrostatic fields around each molecule. Statistical methods are employed to build a model that relates variations in these fields to changes in biological activity. researchgate.net The resulting model can be visualized as a 3D map, highlighting regions where modifying the ligand's structure (e.g., adding bulky groups, or changing electrostatic properties) is likely to increase or decrease its activity. researchgate.net Such studies allow for the prediction and design of novel, more potent analogs based on the structure of this compound.

Theoretical Evaluation of Photophysical and Non-linear Optical Properties

The investigation of photophysical and non-linear optical (NLO) properties through computational chemistry provides invaluable insights into a molecule's potential for applications in optoelectronics, such as in optical limiting, optical switching, and data storage. These theoretical studies, typically employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can predict a range of properties including electronic absorption spectra, molecular orbital energies, and hyperpolarizabilities. nih.govresearchgate.net

Detailed Research Findings

For a molecule like this compound, a theoretical study would typically begin with the optimization of the ground-state molecular geometry using DFT methods. Following this, TD-DFT calculations are performed to investigate the electronic excited states, which are crucial for understanding the photophysical properties.

Photophysical Properties:

The photophysical analysis would focus on the electronic absorption characteristics. Key parameters obtained from TD-DFT calculations include the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to easier electronic excitation and a red-shift (shift to longer wavelengths) in the absorption spectrum. nih.govdntb.gov.ua

In halogenated aromatic systems, the type and position of the halogen atoms significantly influence the electronic properties. For instance, studies on halogenated phenanthrene (B1679779) have shown that halogenation can reduce the HOMO-LUMO gap. dntb.gov.ua The presence of both bromine and chlorine on the indole scaffold is expected to modulate the electron density distribution across the molecule, thereby affecting its absorption characteristics.

Non-linear Optical (NLO) Properties:

NLO materials have attracted considerable attention for their potential in advanced photonic applications. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational methods are used to calculate the components of the first hyperpolarizability (β), which is a measure of the second-order NLO response. The total first hyperpolarizability (β_tot) is a key descriptor of a molecule's NLO activity.

The presence of both an electron-donating group (the indole nitrogen) and electron-withdrawing halogen atoms can lead to intramolecular charge transfer (ICT), a phenomenon known to enhance NLO properties. nih.gov Research on other chromophores has demonstrated that bromo-substituents can lead to significantly higher first molecular hyperpolarizability values compared to their chloro-containing counterparts, without causing a substantial shift in the absorption wavelength. researchgate.net Therefore, it would be anticipated that this compound could exhibit interesting NLO properties.

The following tables illustrate the type of data that would be generated from a comprehensive theoretical study of this compound.

Table 1: Theoretical Photophysical Data for this compound

| Parameter | Value |

| Absorption Wavelength (λ_max) | Data not available |

| Oscillator Strength (f) | Data not available |

| Electronic Transition | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Table 2: Theoretical Non-linear Optical Properties for this compound

| Parameter | Value |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (<α>) | Data not available |

| Total First Hyperpolarizability (β_tot) | Data not available |

Advanced Analytical Methodologies in Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural verification of 3-Bromo-6-chloro-1H-indole. Both ¹H and ¹³C NMR spectroscopy provide precise information regarding the electronic environment of each nucleus, allowing for the definitive assignment of the molecular structure.

In the ¹H NMR spectrum, the proton attached to the nitrogen of the indole (B1671886) ring typically presents as a broad singlet. The protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns that are dictated by the substitution. For instance, the proton at the C2 position appears as a singlet, while the protons on the benzene (B151609) portion of the indole ring at positions 4, 5, and 7 show distinct splitting patterns that confirm the positional isomerism.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms (C3 and C6) are significantly influenced, appearing at characteristic downfield shifts. This provides unequivocal evidence for the location of the halogen substituents.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| NH | ~8.1-8.3 | br s | - |

| C2 | ~7.3-7.5 | s | ~125 |

| C3 | - | - | ~91 |

| C3a | - | - | ~128 |

| C4 | ~7.5-7.7 | d | ~122 |

| C5 | ~7.0-7.2 | dd | ~121 |

| C6 | - | - | ~129 |

| C7 | ~7.4-7.6 | d | ~112 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Purity and Identification

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of this compound and for identifying it within complex mixtures. HPLC separates the compound from impurities based on its differential partitioning between a stationary and a mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Coupled with mass spectrometry, the identity of the eluting compound is confirmed with high specificity. The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum for this compound is distinguished by a unique isotopic pattern arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature serves as a definitive fingerprint for the molecule.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific vibrational modes.

Key characteristic absorptions for this compound include the N-H stretching vibration of the indole ring, which typically appears as a sharp peak around 3400 cm⁻¹. The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic system give rise to a series of absorptions between 1600 and 1450 cm⁻¹. The presence of the carbon-halogen bonds is also evident in the fingerprint region of the spectrum, with C-Cl and C-Br stretching vibrations appearing at lower frequencies, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3450-3350 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1620-1450 |

| C-Cl | Stretch | 800-600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

For derivatives of this compound, particularly those that are chiral or exist as complex structures, X-ray crystallography provides the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined.

This powerful technique yields accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the packing of molecules in the crystal and can influence the material's physical properties.

Role of 3 Bromo 6 Chloro 1h Indole As a Key Synthetic Intermediate

Precursor in Complex Pharmaceutical Synthesis

While extensive, publicly available research detailing the direct use of 3-Bromo-6-chloro-1H-indole in the synthesis of marketed pharmaceuticals is limited, the structural motif is of significant interest in medicinal chemistry. The indole (B1671886) core is a privileged scaffold, present in numerous natural products and synthetic drugs. The bromo and chloro substituents on this particular indole offer distinct handles for further chemical modification through various cross-coupling reactions.